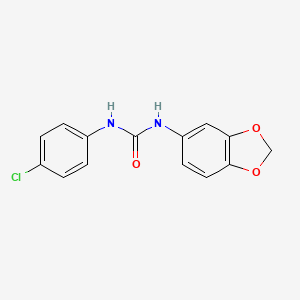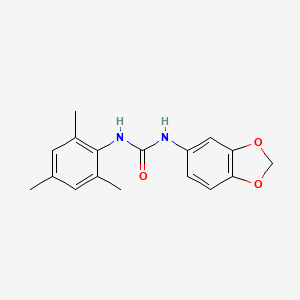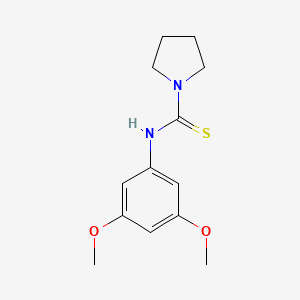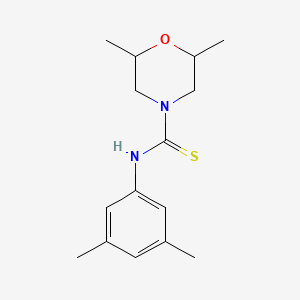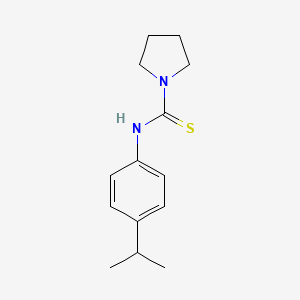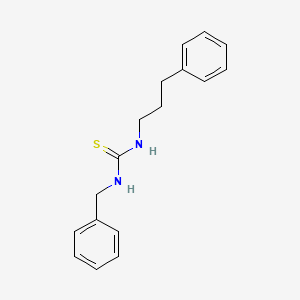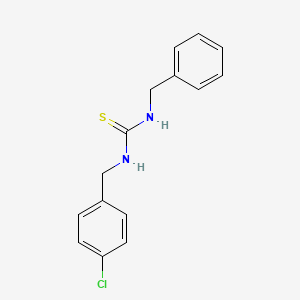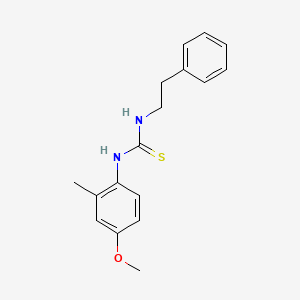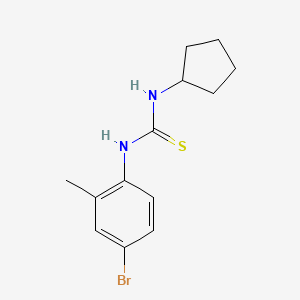
N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea, also known as BRD73954, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to exhibit promising results in various pharmacological studies.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in the regulation of gene expression and have been found to be dysregulated in various diseases such as cancer and viral infections.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in scientific studies. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the replication of certain viruses such as HIV and hepatitis B virus. Moreover, it has been reported to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea has several advantages for lab experiments. It has been reported to be stable and soluble in various solvents, which makes it easy to handle and use in experiments. In addition, it has been found to exhibit low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea. One of the potential areas of research is to investigate its therapeutic applications in other diseases such as neurological disorders and autoimmune diseases. Moreover, further studies are needed to understand the mechanism of action of this compound and its interactions with other enzymes and proteins. In addition, the development of more cost-effective synthesis methods for this compound is also an area of future research.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Its synthesis method is efficient and yields high purity. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases. This compound has several advantages for lab experiments, but its high cost is a limitation. Further research is needed to understand its therapeutic potential and develop more cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea has been found to exhibit potential therapeutic applications in various scientific studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-cyclopentylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUIXGHGTOYKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



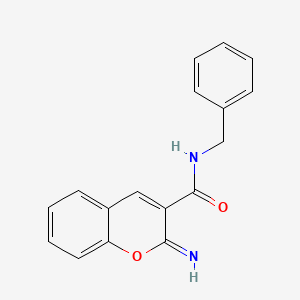


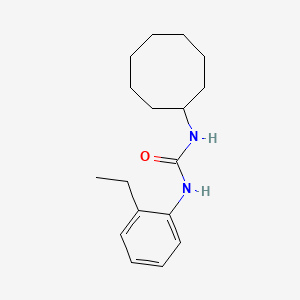
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
